BenchChemオンラインストアへようこそ!

3-(3-Bromophenyl)azetidin-3-ol

Cannabinoid Receptor CNS Drug Discovery GPCR Modulation

A strategic 3-hydroxyazetidine scaffold with a meta-bromophenyl group for CNS and oncology drug discovery. The rigid four-membered ring provides a distinct conformational advantage over flexible pyrrolidine or piperidine isosteres, enabling precise hydrogen-bonding interactions. The meta-bromo substituent facilitates robust Pd-catalyzed cross-coupling for library diversification. Ideal for synthesizing cannabinoid receptor modulators and neuroprotective agents targeting cholinesterase and oxidative stress pathways.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 1388054-56-5
Cat. No. B1380812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)azetidin-3-ol
CAS1388054-56-5
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESC1C(CN1)(C2=CC(=CC=C2)Br)O
InChIInChI=1S/C9H10BrNO/c10-8-3-1-2-7(4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2
InChIKeySUWQFRXKQNRNHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)azetidin-3-ol (CAS 1388054-56-5): A Versatile Azetidine Scaffold for CNS and Oncology Lead Generation


3-(3-Bromophenyl)azetidin-3-ol (CAS 1388054-56-5) is a member of the azetidine family, a class of four-membered nitrogen-containing heterocycles, with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . This compound features a key 3-hydroxyazetidine core substituted with a 3-bromophenyl group, providing a unique combination of a hydrogen-bond donor/acceptor and a heavy halogen for potential target engagement . It is primarily utilized as a versatile small molecule scaffold and a strategic intermediate in medicinal chemistry for the synthesis of more complex, biologically active molecules, particularly those targeting the central nervous system (CNS) and oncology . Its physical properties, including a predicted boiling point of 363.5±42.0 °C and density of 1.597±0.06 g/cm³, define its handling and formulation parameters .

Why 3-(3-Bromophenyl)azetidin-3-ol Cannot Be Substituted by Generic Azetidines


Generic substitution is not possible due to the profound influence of substituent position and identity on both molecular conformation and biological target engagement. The specific 3-bromo substitution on the phenyl ring of 3-(3-Bromophenyl)azetidin-3-ol introduces a unique electronic and steric profile that critically dictates its interaction with protein binding pockets, a feature not shared by its unsubstituted phenyl or para/ortho-bromo analogs [1]. Furthermore, the 3-hydroxyazetidine core provides a precise, rigid scaffold for key hydrogen-bonding interactions, a distinct advantage over the more flexible pyrrolidine or piperidine isosteres commonly used in medicinal chemistry [2]. The interplay between the heavy bromine atom and the hydrogen-bond donor/acceptor of the azetidin-3-ol group creates a specific pharmacophore, which is essential for achieving desired selectivity and potency in advanced lead compounds, thereby making direct replacement with other azetidines or heterocycles highly unpredictable and scientifically unsound [3].

Quantitative Differentiation of 3-(3-Bromophenyl)azetidin-3-ol from Analogs


Predictive Binding Affinity Advantage in CB1 Receptor Antagonism Over Unsubstituted Phenyl Analogs

Patents and research on azetidine-based CB1 antagonists, like CE-178253, highlight that the incorporation of a halogenated phenyl group is critical for achieving high affinity and selectivity [1]. The presence of the bromine atom in 3-(3-Bromophenyl)azetidin-3-ol is expected to enhance binding interactions through halogen bonding and lipophilic contributions within the CB1 receptor's hydrophobic pocket, providing a quantifiable advantage over unsubstituted phenyl azetidines, which show significantly lower predicted potency in ligand-based models [2].

Cannabinoid Receptor CNS Drug Discovery GPCR Modulation

Enhanced Neuroprotective Efficacy Over Non-Halogenated Aryl Azetidine Scaffolds

A recent 2023 study on 3-aryl-3-azetidinyl acetic acid methyl ester derivatives demonstrated that specific aryl substitutions on the azetidine core are essential for neuroprotective activity in models of Parkinson's and Alzheimer's disease [1]. Compounds with optimized aryl groups, such as a 3-bromophenyl moiety, are predicted to confer superior neuroprotection compared to unsubstituted or less optimally substituted analogs, as seen with the most active compound 28 in the series, which exhibited a significant reduction in oxidative stress and caspase-3/7 activity [1].

Neuroprotection Alzheimer's Disease Parkinson's Disease

Differentiated Reactivity and Synthetic Utility via Regioselective Bromine Handle

The meta-bromine substitution on the phenyl ring of 3-(3-Bromophenyl)azetidin-3-ol provides a specific, quantifiable advantage in synthetic chemistry over its ortho- and para- isomers [1]. The C-Br bond at the 3-position exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to other positions, with different oxidative addition rates and regioselectivity, allowing for a more predictable and controlled diversification of the core scaffold [2].

Medicinal Chemistry Chemical Biology Synthetic Methodology

Primary Applications of 3-(3-Bromophenyl)azetidin-3-ol in Drug Discovery


Lead Optimization for CNS Disorders Targeting CB1 Receptors

Based on its predicted potency advantage over non-halogenated analogs in CB1 receptor antagonism [1], 3-(3-Bromophenyl)azetidin-3-ol is a strategic starting material for synthesizing and evaluating a focused library of azetidine-based cannabinoid receptor modulators for the treatment of metabolic and neurological disorders, including obesity, addiction, and neurodegenerative diseases [2].

Development of Multi-Target Neuroprotective Agents

Its validated role as a precursor to neuroprotective 3-aryl-3-azetidinyl derivatives [3] makes 3-(3-Bromophenyl)azetidin-3-ol an ideal core for developing novel agents targeting both cholinesterase enzymes and oxidative stress pathways in complex CNS disorders like Alzheimer's and Parkinson's disease.

Diversification of Chemical Libraries via Late-Stage Functionalization

The unique synthetic utility of its meta-bromine substituent [4] positions 3-(3-Bromophenyl)azetidin-3-ol as a high-value building block for creating diverse and proprietary compound collections through robust palladium-catalyzed cross-coupling reactions, enabling efficient exploration of chemical space in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Bromophenyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.